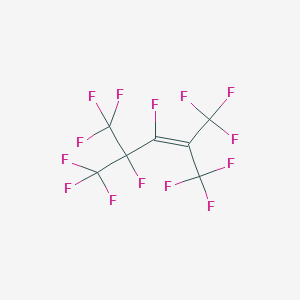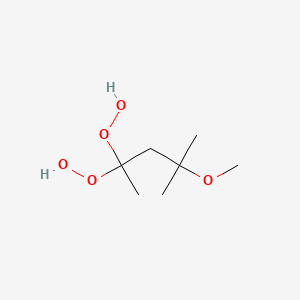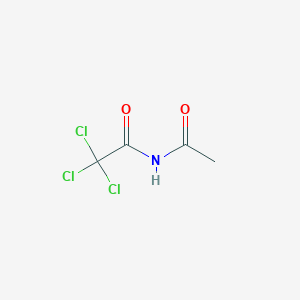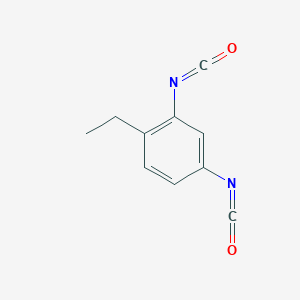![molecular formula C11H16O B14486973 1-Methyl-3-methylidenespiro[3.5]nonan-2-one CAS No. 64889-13-0](/img/structure/B14486973.png)
1-Methyl-3-methylidenespiro[3.5]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-methylidenespiro[3.5]nonan-2-one is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.5]nonane core with a methylidene group at the third position and a methyl group at the first position. The presence of the spirocyclic system imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Methyl-3-methylidenespiro[3.5]nonan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with a suitable aldehyde or ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete cyclization .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
1-Methyl-3-methylidenespiro[3.5]nonan-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction . Major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-methylidenespiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules, which are of interest in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-methylidenespiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparación Con Compuestos Similares
1-Methyl-3-methylidenespiro[3.5]nonan-2-one can be compared with other spirocyclic compounds such as spiro[3.5]nonan-2-one and 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. While these compounds share a similar spirocyclic core, the presence of different substituents (e.g., methylidene, methyl, or oxo groups) imparts distinct chemical properties and reactivity. The unique combination of substituents in this compound makes it particularly versatile in various chemical reactions and applications .
Similar compounds include:
- Spiro[3.5]nonan-2-one
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
- 3-Ethyl-1-oxaspiro[3.5]nonan-2-one
Propiedades
Número CAS |
64889-13-0 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-methyl-3-methylidenespiro[3.5]nonan-2-one |
InChI |
InChI=1S/C11H16O/c1-8-10(12)9(2)11(8)6-4-3-5-7-11/h9H,1,3-7H2,2H3 |
Clave InChI |
HQXFPPXWPVEHCH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C(=C)C12CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


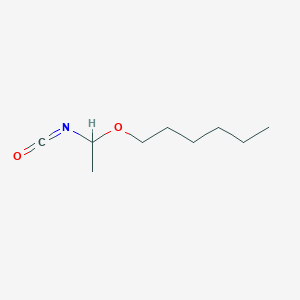
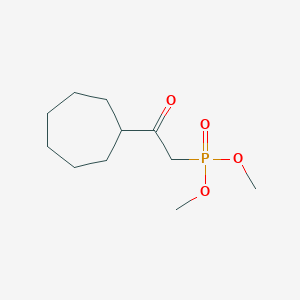

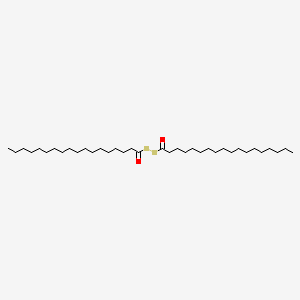
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)

